![molecular formula C17H12ClFN2O B4510006 2-(4-chlorobenzyl)-6-(2-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B4510006.png)
2-(4-chlorobenzyl)-6-(2-fluorophenyl)-3(2H)-pyridazinone
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives, including compounds structurally related to 2-(4-chlorobenzyl)-6-(2-fluorophenyl)-3(2H)-pyridazinone, often involves condensation reactions, starting from benzil monohydrazones with various reagents like ethyl cyanoacetate or diethyl malonate in ethanol. These reactions can lead to various pyridazinone derivatives, which can be further modified through reactions like chlorination to yield chloro derivatives, further reacting with aromatic amines to produce aminoaryl pyridazines (Alonazy, Al-Hazimi, & Korraa, 2009).
Molecular Structure Analysis
Molecular structure analysis of pyridazinone derivatives is often conducted using spectral techniques such as NMR (Nuclear Magnetic Resonance) and mass spectroscopy. These techniques help in fully identifying the structure of synthesized compounds, including their stereochemistry and functional groups, which are crucial for understanding their chemical behavior and biological activity.
Chemical Reactions and Properties
Pyridazinone derivatives undergo various chemical reactions, including dehydrogenation and reactions with different nucleophiles, leading to a wide array of products. These reactions are influenced by the nature of substituents on the pyridazinone ring, offering insights into their reactivity and potential applications in synthesizing targeted molecules (Soliman & El-Sakka, 2011).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(2-fluorophenyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c18-13-7-5-12(6-8-13)11-21-17(22)10-9-16(20-21)14-3-1-2-4-15(14)19/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWADWHCTLCROTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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